(3-Methoxypropyl)hydrazine

Description

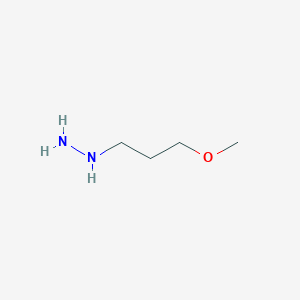

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypropylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O/c1-7-4-2-3-6-5/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBUAUMYKXLZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Methoxypropyl Hydrazine and Analogous Compounds

Established Synthetic Routes to Primary Alkyl Hydrazines

The preparation of primary alkyl hydrazines can be accomplished through several well-established chemical transformations. These classical methods, including electrophilic amination, reductive pathways, and the use of hydrazide precursors, provide a foundational framework for the synthesis of a diverse array of hydrazine (B178648) derivatives.

Electrophilic Amination Strategies

Electrophilic amination involves the reaction of a nucleophile, typically an amine, with an electrophilic aminating agent to form a new nitrogen-nitrogen bond. This approach is a cornerstone in hydrazine synthesis.

One of the most historically significant methods for hydrazine synthesis is the Raschig process , developed in 1906. smolecule.com This process involves the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951) to form monochloramine, which then reacts with excess ammonia to produce hydrazine. smolecule.comd-nb.infovulcanchem.comrsc.org A modified version of the Raschig process can be employed for the synthesis of alkylhydrazines by reacting an amine with chloramine. researchgate.netorganic-chemistry.org For instance, monomethylhydrazine has been synthesized by intensifying the Raschig process using microreactor technology, which involves the direct injection of a monochloramine solution into anhydrous methylamine.

Another important electrophilic aminating agent is hydroxylamine-O-sulfonic acid, which reacts with primary amines to yield the corresponding alkylhydrazines. researchgate.net The use of N-protected electrophilic amination reagents, such as those derived from diethylketomalonate oxaziridine, allows for the synthesis of N-Boc protected hydrazines from primary amines. nih.gov While effective, a drawback of many electrophilic amination strategies is the need for a large excess of the starting amine to minimize the formation of undesired side products due to the higher nucleophilicity of the resulting hydrazine compared to the initial amine. organic-chemistry.org

Table 1: Comparison of Common Electrophilic Aminating Agents

| Aminating Agent | Substrate | Key Features |

| Sodium hypochlorite/Ammonia (Raschig Process) | Ammonia | Industrial scale, forms hydrazine hydrate (B1144303). d-nb.infovulcanchem.com |

| Chloramine | Primary Amines | Can be used for alkylhydrazine synthesis. researchgate.netorganic-chemistry.org |

| Hydroxylamine-O-sulfonic acid | Primary Amines | A more handleable laboratory-scale reagent. researchgate.net |

| N-Boc-oxaziridines | Primary Amines | Yields protected hydrazines, avoiding over-alkylation. nih.gov |

Reductive Pathways for Hydrazine Synthesis

Reductive methods provide an alternative and widely applicable route to hydrazines. A common strategy involves the reduction of N-nitrosamines. N-nitrosamines, which can be prepared from the corresponding secondary amines, are reduced to hydrazines using various reducing agents. masterorganicchemistry.com

Historically, reagents like zinc dust in acetic acid or hydrochloric acid, and lithium aluminum hydride (LiAlH4) have been employed for this transformation. acs.orgchemboat.com However, these strong reducing agents may not be compatible with sensitive functional groups within the molecule. chemboat.com More recent developments have focused on milder and more sustainable reducing agents. For example, thiourea (B124793) dioxide has been reported as an effective metal-free reductant for the conversion of aryl-N-nitrosamines to arylhydrazines in an aqueous medium, offering good to excellent yields. masterorganicchemistry.comoup.com

Enzymatic approaches are also emerging as powerful tools. Imine reductases (IREDs) have been successfully used for the reductive amination of carbonyl compounds with hydrazines to produce substituted alkylhydrazines. organic-chemistry.org This biocatalytic method offers high selectivity and operates under mild conditions.

Indirect Approaches via Hydrazide Precursors

An indirect yet versatile method for synthesizing primary alkyl hydrazines involves the use of hydrazide intermediates. In this approach, a hydrazide is first formed and subsequently alkylated, followed by the removal of the acyl group to yield the desired alkylhydrazine.

N'-Alkyl hydrazides can be synthesized through the alkylation of trifluoroacetyl hydrazides. The trifluoroacetyl group can be removed under either reductive or hydrolytic conditions to furnish the final N'-alkyl hydrazine. kirj.eegoogle.comgoogle.com This multi-step sequence allows for the controlled introduction of the alkyl group.

The reduction of hydrazides to the corresponding alkyl hydrazines is a key step in this pathway. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, directly converting the C-N bond of the hydrazide to a CH2-N bond. researchgate.net This method is particularly useful for preparing 1,2-disubstituted hydrazines from 1,2-diacylated precursors. researchgate.net

Hydrazones, formed from the condensation of a hydrazine with an aldehyde or ketone, can also serve as precursors. cloudfront.net The subsequent reduction of the hydrazone C=N bond leads to the formation of the corresponding substituted hydrazine. This reductive alkylation can be carried out in a one-pot manner using reducing agents like α-picoline-borane, which avoids the isolation of the intermediate hydrazone and the use of toxic reagents. sigmaaldrich.com

Novel and Optimized Synthetic Protocols for (3-Methoxypropyl)hydrazine

While established methods provide a general framework, the synthesis of a specific compound like this compound often requires tailored and optimized protocols. Recent research has focused on developing greener, more efficient, and selective synthetic routes.

Green Chemistry Approaches in Hydrazine Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to hydrazine synthesis. This includes the use of environmentally benign solvents, catalysts, and energy sources.

For instance, ultrasound-assisted synthesis has been shown to significantly reduce reaction times for the preparation of hydrazine derivatives. Microwave irradiation is another energy-efficient technique that can accelerate reactions, often leading to higher yields and cleaner products. The use of water as a solvent, where feasible, is a key aspect of green synthesis, and some hydrazine derivative syntheses have been successfully performed in aqueous media.

A notable example, while not directly yielding this compound, is the one-pot synthesis of 4-(3-Methoxypropyl)semicarbazide. This procedure involves the reaction of 3-methoxypropylamine (B165612) with bis(2,2,2-trifluoroethyl) carbonate to form a carbamate (B1207046) in situ, which is then reacted with hydrazine hydrate. rsc.org This approach highlights a potential pathway where a derivative of the target molecule is accessible through a streamlined, one-pot process.

Solid-phase synthesis techniques are also being explored to simplify purification and reduce solvent usage in the preparation of peptide hydrazides, which are valuable synthetic intermediates.

Catalytic Methodologies for N-N Bond Formation

The direct catalytic formation of the nitrogen-nitrogen bond is a highly desirable but challenging transformation. Recent advances in catalysis have opened new avenues for hydrazine synthesis.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool. For example, palladium-catalyzed coupling of hydrazine with aryl halides has been developed to produce aryl hydrazines. Nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a range of amines, including aliphatic amines, has been reported to form hydrazides, which can then be converted to hydrazines. nih.gov

Copper-catalyzed oxidative N-N bond formation has also been investigated for the synthesis of hydrazine-containing heterocycles. Furthermore, phosphorus redox catalysis has been employed for the cross-selective reductive coupling of nitroarenes with anilines to generate diarylhydrazines. While many of these methods are currently focused on aryl hydrazines, their extension to the synthesis of alkyl hydrazines like this compound represents an active area of research. Electrochemical methods are also being explored for the oxidative N-N coupling of ammonia surrogates, offering a potentially sustainable route to hydrazine synthesis.

Regioselective Functionalization Techniques

The functionalization of hydrazines, including structures analogous to this compound, presents a significant challenge in synthetic chemistry due to the presence of two nucleophilic nitrogen atoms. Achieving regioselectivity—the selective reaction at one nitrogen atom over the other—is crucial for the synthesis of well-defined substituted hydrazine derivatives, which are valuable intermediates in the production of pharmaceuticals and other complex molecules. d-nb.info The differential reactivity of the two nitrogen atoms can be exploited through various strategies, including the use of protecting groups, directed metalation, and catalyst control.

A primary strategy for controlling regioselectivity is the use of protecting groups. By selectively blocking one nitrogen atom, the other is left available for functionalization. The choice of protecting group is critical and is often dictated by the pKa values of the resulting N-H bonds. nih.gov For instance, in N,N'-diprotected hydrazines, the significant difference in acidity between the two N-H groups allows for selective deprotonation and subsequent alkylation at the more acidic site. d-nb.infonih.gov Common protecting groups include carbamates, such as the Boc group, which can be selectively introduced and later removed under specific conditions.

Metalation followed by the addition of an electrophile is a widely used method for amine alkylation, but its application to hydrazines is complicated by the two reactive centers. d-nb.info A novel approach involves the formation of a nitrogen dianion using a strong base like n-butyllithium (n-BuLi). d-nb.infoacs.org This method allows for selective monoalkylation or even a one-pot selective alkylation of both nitrogen atoms with different substituents by carefully controlling the stoichiometry and reaction conditions. d-nb.info The huge difference in pKa values between the N-H groups in a mono-protected hydrazine (e.g., PhNHNHCbz vs. PhNHNH2) provides a clear opportunity for selective metalation and alkylation. d-nb.info

Catalysis also plays a pivotal role in directing the regioselectivity of hydrazine functionalization. Palladium-catalyzed reactions, for example, have been employed for the highly regioselective N-allylation of arylhydrazines with allyl acetates. organic-chemistry.org Similarly, copper-catalyzed N-arylation of hydrazides with aryl halides can exhibit reversal of regioselectivity depending on the substitution pattern of the aryl iodide. organic-chemistry.org The choice of ligand and metal catalyst can influence the reaction outcome, enabling the synthesis of specific isomers. For example, palladium catalysis in the ring-opening cross-couplings of gem-difluorocyclopropanes with hydrazones can completely switch the reaction selectivity to favor branched products over linear ones. nih.gov

The inherent electronic and steric properties of the hydrazine substrate and the electrophile also guide the regioselectivity. In the alkylation of N-amino cyclic carbamate (ACC) hydrazones, the electrophile selectively adds to the less-hindered face of the azaenolate intermediate. researchgate.net Furthermore, reactions of hydrazines with α,β-unsaturated carbonyl compounds or other Michael acceptors can proceed with high regioselectivity, influenced by the electronic nature of the substituents on both reactants.

The following table summarizes various research findings on the regioselective functionalization of hydrazine derivatives.

Table 1: Research Findings on Regioselective Functionalization of Hydrazines

| Method | Substrate/Reagent | Catalyst/Conditions | Outcome | Reference |

|---|---|---|---|---|

| Dianion Formation | Phenylhydrazine (B124118) / Alkyl Halide | 2 equiv. n-BuLi, THF, -78 °C to RT | Selective mono- or dialkylation | d-nb.info |

| N-Arylation | Benzoic Hydrazide / Aryl Iodides | CuI, Cs₂CO₃ | Regioselectivity depends on ortho-substitution on aryl iodide | organic-chemistry.org |

| Allylic Alkylation | Arylhydrazines / Allyl Acetates | Palladium catalyst | Highly regioselective N,N-disubstituted hydrazines | organic-chemistry.org |

| Defluorinative Alkylation | gem-Difluorocyclopropanes / Hydrazones | Palladium catalyst / N-heterocyclic carbene ligand | Complete switch in regioselectivity to branched products | nih.gov |

| Asymmetric Alkylation | N-amino cyclic carbamate (ACC) hydrazones / Electrophile | Azaenolate formation | Electrophile adds to the less-hindered π-face | researchgate.net |

Purification and Isolation Strategies for Substituted Hydrazines in Research Contexts

The purification and isolation of substituted hydrazines present unique challenges due to their physical and chemical properties. These compounds are often polar, potentially basic, and can be sensitive to air or heat. Furthermore, synthetic routes may result in complex mixtures containing starting materials, isomers, and by-products, necessitating robust purification strategies. google.com In research contexts, chromatographic techniques are paramount, though classical methods like crystallization and distillation are also employed where applicable.

Column chromatography on silica (B1680970) gel is a common purification method in organic synthesis; however, it can be problematic for hydrazine derivatives. The acidic nature of standard silica gel can lead to decomposition or irreversible adsorption of basic hydrazines. reddit.com One common strategy to mitigate this is to use a mobile phase doped with a small amount of a base, such as triethylamine (B128534) (~1%), to neutralize the silica surface and prevent product degradation. reddit.com Alternatively, using a short plug of silica can sometimes be sufficient to remove less polar impurities or unreacted starting materials while minimizing contact time and potential decomposition. reddit.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of hydrazine derivatives, particularly for complex mixtures or thermally sensitive compounds. rsc.orgresearchgate.net Reverse-phase HPLC (RP-HPLC) is frequently used, where a nonpolar stationary phase (like C18) and a polar mobile phase are employed. researchgate.net However, peptide hydrazides and similar compounds often exhibit poor peak shapes and tailing during HPLC purification. rsc.org A novel approach to overcome this involves the use of a removable dialkoxybenzyl linker attached to the hydrazide. rsc.org This modification improves the chromatographic behavior, leading to sharper, more symmetrical peaks. The linker can be cleaved off after purification to yield the free hydrazide. rsc.org

Gas chromatography (GC) is another analytical technique used for the separation and analysis of volatile hydrazine derivatives, such as methylated hydrazines. The selection of the appropriate column and detector is crucial for achieving good resolution and sensitivity. For instance, packed columns with specialized stationary phases and a thermal conductivity detector (TCD) have been used successfully for analyzing mixtures of hydrazine and its methylated derivatives.

For non-volatile or particularly challenging separations, derivatization can be an effective strategy. By converting the hydrazine into a less polar or more stable derivative, such as a hydrazone, purification can become more manageable. nih.govsoeagra.com Fluorescent hydrazides can be used to create fluorescent hydrazone derivatives, which not only facilitates purification by HPLC but also significantly enhances detection sensitivity. nih.gov

In industrial contexts or when dealing with aqueous solutions, other methods such as liquid-liquid extraction and treatment with activated carbon are used to remove organic impurities from hydrazine hydrate solutions. google.comresearchgate.net While large-scale, these principles can be adapted to research settings for initial workup procedures to remove bulk impurities before a final chromatographic step. researchgate.net For instance, a one-pot, three-step synthesis of N'-alkyl hydrazides from trifluoroacetyl hydrazide precursors was developed that required only a single chromatographic purification at the final stage. cdnsciencepub.com

The following table summarizes common purification challenges for substituted hydrazines and the strategies employed to address them.

Table 2: Purification and Isolation Strategies for Substituted Hydrazines

| Challenge | Purification Strategy | Details | Outcome | Reference |

|---|---|---|---|---|

| Decomposition on Silica Gel | Neutralization of Stationary Phase | Column chromatography using silica gel treated with ~1% triethylamine in the eluent. | Prevents decomposition of basic hydrazine compounds. | reddit.com |

| Poor Peak Shape in HPLC | Chemical Derivatization/Linker | A removable dialkoxybenzyl linker is attached to peptide hydrazides. | Improved peak shapes and easier separation during HPLC. | rsc.org |

| Removal of Hydrazine Hydrate | Column Chromatography | Hydrazine hydrate is highly polar and tends to stick to silica gel columns. | Effective removal of excess hydrazine hydrate from the reaction product. | reddit.com |

| Analysis of Volatile Isomers | Gas Chromatography (GC) | Use of packed columns with specialized stationary phases and a TCD detector. | Separation and quantification of methylated hydrazine derivatives. | |

| Low Detection Levels | Fluorescent Derivatization | Reaction with fluorescent hydrazides (e.g., dansyl hydrazine) to form fluorescent hydrazones. | Increased sensitivity in HPLC analysis. | nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-Butyllithium |

| Phenylhydrazine |

| N,N'-diprotected hydrazines |

| N-amino cyclic carbamate (ACC) hydrazones |

| Allyl acetates |

| Arylhydrazines |

| Benzoic Hydrazide |

| Aryl iodides |

| gem-Difluorocyclopropanes |

| Hydrazones |

| Pyrazoles |

| Peptide hydrazides |

| Dialkoxybenzyl linker |

| Triethylamine |

| Dansyl hydrazine |

| Trifluoroacetyl hydrazide |

| N'-alkyl hydrazides |

| Hydrazine |

| Hydrazine hydrate |

| Carbon |

| Nitrogen |

| Palladium |

| Copper |

| Cesium carbonate |

| N-heterocyclic carbene |

Reactivity Profiles and Mechanistic Investigations of 3 Methoxypropyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The presence of a lone pair of electrons on the terminal nitrogen atom of (3-methoxypropyl)hydrazine confers nucleophilic character, enabling it to participate in a variety of chemical reactions.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Azines

This compound, like other monosubstituted hydrazines, readily reacts with aldehydes and ketones in a condensation reaction to form (3-methoxypropyl)hydrazones. wikipedia.orgnumberanalytics.com This reaction is a cornerstone of hydrazone chemistry and proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. numberanalytics.com This initial attack forms a tetrahedral intermediate, which then eliminates a molecule of water to yield the stable hydrazone product. numberanalytics.com

The general mechanism for hydrazone formation is initiated by the nucleophilic addition of the hydrazine to the carbonyl group. This is typically the rate-determining step under acidic conditions, which are often employed to catalyze the reaction. researchgate.net The subsequent dehydration of the resulting hemiaminal-like intermediate is acid-catalyzed and leads to the formation of the C=N double bond characteristic of hydrazones. researchgate.netnih.gov

Under certain conditions, particularly with an excess of the carbonyl compound, the initially formed hydrazone can react further to produce an azine. This subsequent reaction involves the condensation of the hydrazone with a second molecule of the aldehyde or ketone. wikipedia.org

Table 1: Examples of Condensation Reactions with this compound

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | (3-Methoxypropyl)hydrazone |

| This compound | Ketone (R₂C=O) | (3-Methoxypropyl)hydrazone |

| (3-Methoxypropyl)hydrazone | Aldehyde/Ketone | Azine |

This table illustrates the expected products from the reaction of this compound with carbonyl compounds.

Formation of Hydrazides and Related Acyl Derivatives

The nucleophilic nitrogen of this compound can also attack acyl compounds, such as acyl chlorides or activated amides, to form N-(3-methoxypropyl)hydrazides. nih.govgoogle.comorganic-chemistry.org This reaction is an acyl substitution where the hydrazine displaces a leaving group from the acylating agent. google.com The reaction typically proceeds under mild conditions and provides a direct route to these acyl derivatives. organic-chemistry.org

Recent studies have demonstrated the synthesis of acyl hydrazides from activated amides and hydrazine in an aqueous environment at room temperature, highlighting a transition-metal-catalyst-free approach. organic-chemistry.org This methodology could be applicable to substituted hydrazines like this compound. The formation of hydrazides is a fundamental transformation, providing access to a class of compounds with various applications, including as intermediates in the synthesis of heterocyclic compounds. nih.gov

Oxidative Transformations and Pathways Involving this compound

The oxidation of hydrazine and its derivatives can proceed through various pathways, often involving radical intermediates and the formation of diimide (N₂H₂). nih.gov In the case of this compound, oxidation would be expected to initiate at the hydrazine moiety. The specific products of oxidation can vary depending on the oxidizing agent and reaction conditions.

Studies on the oxidation of iron-hydrazine complexes have shown that the transformation can lead to disproportionation of the hydrazine ligand, yielding ammonia (B1221849) and dinitrogen. nih.gov While this is in a coordination chemistry context, it provides insight into the potential pathways for hydrazine oxidation. The oxidation of hydrazine itself has been linked to the formation of reactive intermediates like diimide and hydrazine free radicals, which are implicated in its biological activities. nih.gov For this compound, oxidative processes could lead to the cleavage of the N-N bond or the formation of azo compounds, although specific studies on this derivative are not prevalent in the provided search results.

Reductive Processes Utilizing this compound as a Reagent

Hydrazine and its derivatives are well-established reducing agents in organic synthesis. organicchemistrydata.orgd-nb.info They can act as a source of hydrogen, often in the form of diimide, which is generated in situ. organicchemistrydata.org

Selective Reductions in Organic Synthesis

Hydrazine-based reductions are known for their application in various transformations, including the reduction of nitro compounds, alkenes, and alkynes. d-nb.infoorganic-chemistry.org The Wolff-Kishner reduction, which converts carbonyls to methylene (B1212753) groups, proceeds through a hydrazone intermediate. organicchemistrydata.org While the classical Wolff-Kishner conditions are harsh, milder variations exist. organicchemistrydata.org

Although specific examples detailing the use of this compound as a selective reducing agent are not explicitly found, its general behavior as a hydrazine derivative suggests potential applicability in such reactions. The presence of the 3-methoxypropyl group might influence its solubility and reactivity compared to unsubstituted hydrazine. Hydrazine hydrate (B1144303) is a common hydrogen donor in catalytic transfer hydrogenation processes, used for the selective reduction of various functional groups. d-nb.info

Hydrogen Generation Mechanisms from Hydrazine Derivatives

Hydrazine is considered a potent chemical hydrogen storage material due to its high hydrogen content. researchgate.net The catalytic decomposition of hydrazine can produce hydrogen and nitrogen gas. researchgate.netresearcher.liferesearchgate.net This process is highly dependent on the catalyst used, with various metal-based systems being investigated to control the selectivity towards hydrogen production versus the formation of ammonia. researchgate.netrkmvccrahara.orgmdpi.com

N₂H₄ → N₂ + 2H₂

The development of efficient catalysts is crucial for achieving high selectivity for hydrogen generation from hydrazine and its derivatives at mild conditions. rkmvccrahara.org

Mechanistic Elucidation of Key Reactions through Kinetic and Isotopic Studies

The detailed understanding of a chemical reaction's mechanism is fundamental to controlling its outcome and optimizing conditions. For hydrazine derivatives, including this compound, kinetic and isotopic labeling studies are powerful tools to probe reaction pathways, identify rate-determining steps, and characterize transition states. While specific experimental data for this compound is not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous hydrazine compounds. These investigations provide a framework for predicting and analyzing the reactivity of the title compound.

Kinetic studies involve measuring reaction rates under various conditions (e.g., concentration, temperature, solvent) to derive rate laws and activation parameters. Isotopic studies, particularly the kinetic isotope effect (KIE), offer deeper insight by examining the change in reaction rate upon substitution of an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium). A significant KIE (typically kH/kD > 1) indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

Application to this compound Reactions:

Two primary classes of reactions where these studies would be crucial for understanding the behavior of this compound are condensation reactions with carbonyl compounds and oxidation reactions.

Condensation Reactions (e.g., Hydrazone Formation):

The reaction of this compound with an aldehyde or ketone to form a hydrazone is a cornerstone of its reactivity. The generally accepted mechanism involves nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

A kinetic investigation would likely reveal a second-order rate law, dependent on the concentrations of both the hydrazine and the carbonyl compound. The rate of this reaction would also be sensitive to pH, as protonation of the carbonyl group can enhance its electrophilicity, while protonation of the hydrazine reduces its nucleophilicity.

Isotopic labeling could be employed to dissect the mechanism further. For instance, studying the reaction in D₂O instead of H₂O (a solvent isotope effect) could reveal the role of proton transfer in the rate-determining step. nih.gov If proton transfer is critical, a significant solvent KIE would be observed. Furthermore, deuterating the N-H bonds of this compound could pinpoint the timing of N-H bond cleavage.

Hypothetical Kinetic Data for Hydrazone Formation

The following interactive table illustrates the type of data that could be generated from a kinetic study of the reaction between this compound and a model aldehyde (e.g., benzaldehyde) under pseudo-first-order conditions where the hydrazine concentration is in large excess.

| Experiment | [Benzaldehyde] (M) | Initial Rate (M/s) | Pseudo-First-Order Rate Constant, k' (s⁻¹) |

| 1 | 0.01 | 5.0 x 10⁻⁵ | 0.005 |

| 2 | 0.02 | 1.0 x 10⁻⁴ | 0.005 |

| 3 | 0.03 | 1.5 x 10⁻⁴ | 0.005 |

Note: This data is illustrative and not based on actual experimental results for this compound.

Oxidation Reactions:

The oxidation of hydrazines can proceed through various mechanisms, often involving radical intermediates and the stepwise loss of hydrogen atoms and electrons. The methoxypropyl group in this compound can influence the reaction's regioselectivity and electronic properties compared to simpler alkylhydrazines.

Kinetic studies of the oxidation of this compound by a common oxidizing agent would establish the reaction order with respect to both reactants. A primary kinetic isotope effect would be expected if N-H bond cleavage is the rate-limiting step. This has been observed in the catalytic decomposition of hydrazine, where a significant KIE of kH/kD = 5.9 was measured, pointing to the cleavage of an N-H bond as the slow step. osti.gov

Hypothetical Kinetic Isotope Effect Data for Oxidation

This table presents hypothetical KIE data for the oxidation of this compound, comparing the reaction rates of the normal compound with its N-deuterated analogue.

| Substrate | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound (N-H) | 1.2 x 10⁻³ | 5.5 |

| This compound-d₂ (N-D) | 2.2 x 10⁻⁴ |

Note: This data is illustrative, designed to show a significant primary KIE, and is not derived from actual experiments.

Heavy-atom isotope effects, though smaller, can also be informative. For example, using ¹⁵N-labeled this compound could help distinguish between different N-N or C-N bond-cleavage pathways in more complex transformations. nih.gov

Strategic Applications of 3 Methoxypropyl Hydrazine in Advanced Organic Synthesis

Utilization as a Building Block for Heterocyclic Compounds

The bifunctional nature of (3-methoxypropyl)hydrazine, possessing two nucleophilic nitrogen atoms, makes it an ideal substrate for the synthesis of nitrogen-containing heterocycles. This reactivity is fundamental to many classical and modern cyclization strategies.

This compound is effectively employed in the construction of five-membered aromatic rings such as pyrazoles and triazoles, which are core structures in many pharmaceutically active compounds.

The synthesis of pyrazole (B372694) derivatives often follows the Knorr pyrazole synthesis pathway, which involves the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. vulcanchem.com The use of this compound as the hydrazine component allows for the direct incorporation of the N-(3-methoxypropyl) substituent onto the pyrazole ring. An example is the formation of 3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide, where a substituted hydrazine is condensed with a 1,3-diketone precursor. vulcanchem.com

Similarly, this compound is a key reactant in the synthesis of various 1,2,4-triazole (B32235) derivatives. These syntheses often involve the reaction of the hydrazine with a suitable carbon-containing fragment that can undergo cyclization. For instance, the compound 5-((3-Methoxyphenoxy)methyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is synthesized using this compound or its derivatives. evitachem.com Another documented example is the synthesis of 3-(4-fluorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5(4H)-thione. vulcanchem.com Research into inhibitors of the annexin (B1180172) A2–S100A10 protein interaction has also led to the synthesis of 1,2,4-triazole analogues bearing a 3-methoxypropyl group at the N4 position of the heterocyclic ring. nih.gov

The general synthetic strategies for these heterocycles are summarized in the table below.

| Heterocycle | General Synthesis Method | Role of this compound |

| Pyrazoles | Knorr Synthesis: Cyclocondensation with a 1,3-dicarbonyl compound. vulcanchem.combeilstein-journals.orgmdpi.com | Acts as the dinucleophile, forming the N1-N2 bond of the pyrazole ring and introducing the 3-methoxypropyl substituent. |

| Triazoles | Cyclization with various precursors (e.g., isothiocyanates, formamide). nih.govorganic-chemistry.org | Provides two nitrogen atoms for the triazole ring and attaches the 3-methoxypropyl group, influencing the final compound's properties. |

Beyond simple monocyclic heterocycles, this compound and its precursors are instrumental in building more complex, fused polycyclic systems. These structures are of significant interest in medicinal chemistry and materials science.

A notable example is the synthesis of N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine, a fused heterocyclic system. The synthesis of such tetrazole-fused pyridazines can involve the reaction of hydrazine hydrate (B1144303) with dicarbonyl compounds, followed by functionalization, or the direct reaction of a precursor like 3-methoxypropylamine (B165612) with the core heterocyclic system. This demonstrates how the 3-methoxypropyl moiety can be incorporated into complex scaffolds that have applications in drug design.

Furthermore, hydrazine-catalyzed reactions, such as ring-closing carbonyl-olefin metathesis (RCCOM), provide a general pathway to polycyclic heteroaromatic compounds. rsc.org While not specific to the methoxypropyl derivative, this methodology highlights the broader utility of hydrazines in synthesizing intricate molecular architectures that are otherwise difficult to access.

Role in Derivatization Strategies for Analytical and Research Purposes

Based on a comprehensive review of the available scientific literature, there are no specific, documented instances of this compound being used as a derivatization reagent for analytical or research purposes. While hydrazines, in general, are widely used to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives for analysis by techniques like HPLC or GC-MS, this specific application has not been reported for the (3-methoxypropyl) derivative.

Precursor in the Synthesis of Functional Organic Materials and Molecular Scaffolds

The this compound moiety is a valuable component in the design and synthesis of functional organic materials and complex molecular scaffolds intended for specific applications in medicine and materials science.

The compound serves as a precursor for molecules with potential biological activity. For example, N1-(4-methoxyphenyl)-N2-(3-methoxypropyl)hydrazine 1,2-dicarbothioamide has been identified as a compound of interest in life sciences. ontosight.ai The hydrazine dicarbothioamide scaffold is explored in medicinal chemistry for potential anticancer, antiviral, and antimicrobial effects. ontosight.ai

Furthermore, the 3-methoxypropyl group is incorporated into molecular scaffolds designed for specific functions. The polycyclic compound N-(3-methoxypropyl)tetrazolo[1,5-b]pyridazin-6-amine is not only a complex heterocyclic architecture but is also explicitly used as a scaffold for designing new drug candidates and for the development of functional polymers with specific properties like fluorescence and conductivity. This highlights a strategic approach where the methoxypropyl group is used to modulate the physicochemical properties of the final material or drug candidate.

The broader class of hydrazines is also used to create advanced materials like covalent organic frameworks (COFs). These are crystalline porous polymers with applications in areas such as water harvesting. nih.gov Although this compound has not been specifically reported in this context, the use of hydrazine-linked frameworks points to potential applications for substituted hydrazines in creating tailored porous materials.

Coordination Chemistry of 3 Methoxypropyl Hydrazine and Its Metal Complexes

Ligand Properties of (3-Methoxypropyl)hydrazine

This compound, with the chemical formula CH₃OCH₂CH₂CH₂NHNH₂, is a substituted hydrazine (B178648) that features both a hydrazinyl moiety (-NHNH₂) and a methoxypropyl group. This combination of functional groups suggests several potential modes of interaction with metal centers.

Binding Modes and Coordination Geometries in Metal Complexes

Hydrazine and its substituted derivatives are known to exhibit a variety of binding modes in metal complexes. While specific crystallographic data for this compound complexes are not widely available in the public domain, its coordination behavior can be inferred from the well-established chemistry of similar hydrazine ligands. The primary binding modes for hydrazine-type ligands include:

Monodentate (η¹): The ligand coordinates to a single metal center through one of the nitrogen atoms of the hydrazine group. This is a common coordination mode, particularly when other bulky ligands are present in the coordination sphere.

Bidentate Bridging (μ-η¹:η¹): The two nitrogen atoms of the hydrazine ligand bridge two different metal centers. This mode is frequently observed in polynuclear complexes.

Bidentate Chelating (η²): Both nitrogen atoms of the hydrazine ligand coordinate to the same metal center, forming a three-membered ring. This mode is less common due to the strain of the resulting ring but has been observed in specific cases, such as in some iron and tungsten complexes. sci-hub.st

N,O-Chelation: A particularly relevant possibility for this compound is the formation of a chelate ring involving one of the hydrazine nitrogen atoms and the oxygen atom of the methoxypropyl group. This would result in a stable six-membered ring, a favored configuration in coordination chemistry.

The coordination geometry around the metal center is dictated by the metal's oxidation state, its electronic configuration, and the steric and electronic properties of all coordinating ligands. For transition metal complexes of hydrazine derivatives, octahedral and square planar geometries are commonly observed. tandfonline.commdpi.com The potential for N,O-chelation with this compound could favor the formation of specific isomers in an octahedral complex.

| Binding Mode | Description | Potential Geometry |

| Monodentate (η¹) | Coordination through one N atom | Octahedral, Tetrahedral, Square Planar |

| Bidentate Bridging | N-N unit bridges two metals | Dinuclear or Polynuclear structures |

| Bidentate Chelating (η²) | Both N atoms bind to one metal | Distorted Octahedral or other geometries |

| N,O-Chelating | N from hydrazine and O from ether bind to one metal | Octahedral, Square Planar |

Influence of the Methoxypropyl Substituent on Coordination Behavior

The methoxypropyl substituent is expected to exert a significant influence on the coordination behavior of the hydrazine ligand in several ways:

Steric Effects: The propyl chain introduces steric bulk compared to unsubstituted hydrazine, which can influence the number of ligands that can coordinate to a metal center and can affect the stability of certain coordination geometries.

Electronic Effects: The ether oxygen atom is an electron-donating group, which can increase the electron density on the hydrazine nitrogen atoms, potentially enhancing their donor strength.

Chelation: As mentioned, the presence of the ether oxygen atom at a suitable distance from the hydrazine moiety opens up the possibility of acting as a bidentate N,O-chelating ligand. The formation of a stable six-membered chelate ring is a strong driving force in coordination chemistry and can lead to enhanced complex stability, a phenomenon known as the chelate effect. libretexts.org This chelation can also restrict the ligand's conformational freedom, leading to more defined and predictable coordination geometries. The flexibility of the propyl chain allows the ligand to adopt a conformation that facilitates this chelation.

Solubility: The methoxypropyl group can enhance the solubility of the resulting metal complexes in organic solvents, which is advantageous for synthesis, characterization, and catalytic applications. nih.gov

Synthesis and Characterization of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with substituted hydrazine ligands generally involves the reaction of a suitable metal salt or a precursor complex with the hydrazine derivative in an appropriate solvent.

Complexes with Early and Late Transition Metals

While specific synthetic procedures for this compound complexes are not extensively documented, general methods for the synthesis of transition metal-hydrazine complexes can be applied. mtct.ac.inresearchgate.netscispace.com

For late transition metals such as nickel(II), copper(II), palladium(II), and platinum(II), which are generally softer Lewis acids, the reaction of a metal halide or acetate (B1210297) salt with this compound in a solvent like ethanol (B145695) or methanol (B129727) would be a typical synthetic route. The formation of N,O-chelated complexes would be a strong possibility with these metals.

For early transition metals such as titanium, vanadium, or chromium, which are harder Lewis acids, the synthesis might require more stringent anhydrous and inert atmosphere conditions due to their sensitivity to air and moisture. The interaction with the harder oxygen donor of the methoxy (B1213986) group could be particularly favorable.

A general synthetic scheme could be represented as:

MCl₂ + 2 (CH₃OCH₂CH₂CH₂NHNH₂) → [M(CH₃OCH₂CH₂CH₂NHNH₂)₂Cl₂]

Alternatively, if chelation occurs:

MCl₂ + 2 (CH₃OCH₂CH₂CH₂NHNH₂) → [M(CH₃OCH₂CH₂CH₂N(H)NH-κN,κO)₂] + 2 HCl

The choice of reaction conditions, such as temperature, solvent, and the presence of a base to deprotonate the hydrazine, can influence the final product. bohrium.commdpi.com

Spectroscopic Signatures in Coordination Environments

The characterization of this compound metal complexes would rely on a combination of spectroscopic techniques to elucidate the coordination mode and the structure of the complex.

Infrared (IR) Spectroscopy:

The N-H stretching vibrations, typically observed in the range of 3100-3400 cm⁻¹, would be expected to shift upon coordination to a metal center.

The N-N stretching vibration, which is often weak in the free ligand, may become more intense and shift in frequency upon coordination, providing insight into the binding mode (e.g., bridging vs. terminal).

The C-O-C stretching vibration of the ether group, typically around 1100 cm⁻¹, might also shift if the oxygen atom is involved in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the protons on the propyl chain and the N-H protons would be sensitive to the coordination environment. Coordination to a paramagnetic metal center would lead to significant broadening and shifting of the signals. For diamagnetic complexes, changes in the chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms would provide strong evidence for their involvement in coordination.

¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the methoxypropyl group would be affected by coordination.

¹⁵N NMR: This technique, where isotopically labeled this compound is used, can be particularly informative for determining the coordination mode of the hydrazine moiety. nih.gov

UV-Visible Spectroscopy: For complexes of transition metals with d-electrons, d-d transitions can be observed in the visible region of the spectrum. The energy of these transitions is dependent on the ligand field strength and the coordination geometry, providing information about the electronic structure of the metal center.

| Spectroscopic Technique | Expected Signature of Coordination |

| Infrared (IR) | Shift in ν(N-H), ν(N-N), and ν(C-O-C) frequencies. |

| ¹H NMR | Change in chemical shifts and coupling constants of propyl and NH protons. |

| ¹³C NMR | Shift in the resonances of the propyl chain carbons. |

| ¹⁵N NMR | Significant shifts in the nitrogen resonances upon coordination. |

| UV-Visible | Appearance of d-d transition bands characteristic of the metal's coordination environment. |

Reactivity and Catalytic Potential of this compound Metal Complexes

Metal complexes containing hydrazine and its derivatives are known to exhibit interesting reactivity and have been explored as catalysts in various organic transformations. The presence of the methoxypropyl group in this compound complexes could modulate their catalytic activity and selectivity.

The reactivity of these complexes can be centered around several key aspects:

N-N Bond Cleavage: The N-N bond in coordinated hydrazine can be susceptible to cleavage, leading to the formation of amido or nitrido complexes. This reactivity is particularly relevant in the context of nitrogen fixation, where the ultimate goal is the conversion of dinitrogen to ammonia (B1221849). nih.govresearchgate.net

Dehydrogenation: Hydrazine is a hydrogen-rich molecule, and its metal complexes can catalyze its dehydrogenation to produce dihydrogen gas (H₂) and dinitrogen (N₂). This has implications for chemical hydrogen storage.

Catalytic Hydrogenation: The coordinated hydrazine can act as a source of hydrogen in transfer hydrogenation reactions, where it reduces organic substrates such as ketones, imines, and nitro compounds. The nature of the substituent on the hydrazine can influence the efficiency and selectivity of these reactions. bohrium.com

C-N Bond Formation: Hydrazine derivatives are important reagents in the formation of carbon-nitrogen bonds. Metal complexes of this compound could potentially catalyze reactions such as the hydrohydrazination of alkynes or the N-alkylation of amines. bohrium.comorganic-chemistry.org

The ether functionality in the this compound ligand could play a role in catalysis by:

Modulating the Electronic Properties of the metal center, thereby influencing its reactivity.

Providing a Hemilabile Arm: The ether oxygen could reversibly bind and unbind from the metal center during a catalytic cycle. This hemilability can open up a coordination site for substrate binding and facilitate catalytic turnover.

Enhancing Catalyst Solubility and Stability in specific reaction media.

While direct catalytic applications of this compound complexes are not yet widely reported, the known reactivity of related systems suggests that they could be promising candidates for a range of catalytic transformations. nih.govresearchgate.net

Role in N₂ Fixation Research and Related Mechanistic Studies

Information regarding the use of this compound as a ligand in metal complexes for the study of dinitrogen (N₂) fixation is not present in the surveyed scientific literature. Research in this field extensively utilizes unsubstituted hydrazine (N₂H₄) and its derivatives to model potential intermediates in the multi-electron, multi-proton reduction of N₂ to ammonia. These studies have provided significant insights into the plausible steps of nitrogen reduction at a metal center, including the formation of diazene (B1210634) (N₂H₂) and hydrazine (N₂H₄) level intermediates.

For context, studies on iron complexes with ancillary phosphine (B1218219) ligands containing methoxypropyl groups, such as DMeOPrPE, have been instrumental. These complexes stabilize iron in low oxidation states, allowing for the binding and reduction of N₂ and the characterization of intermediates like cis-[Fe(DMeOPrPE)₂(N₂H₄)]²⁺. However, in these cases, the coordinated nitrogen species is hydrazine (N₂H₄), not this compound. The methoxypropyl functionality is part of the supporting phosphine ligand, not the hydrazine-based substrate.

Without specific data on this compound complexes, it is not possible to provide detailed research findings or data tables on its role in N₂ fixation.

Computational and Theoretical Investigations of 3 Methoxypropyl Hydrazine

Quantum Chemical Studies on Molecular Structure and Conformation

Currently, there are no specific quantum chemical studies detailing the molecular structure and conformational analysis of (3-Methoxypropyl)hydrazine. Such studies would typically involve the calculation of optimized geometries, bond lengths, bond angles, and dihedral angles to determine the most stable conformations of the molecule. For instance, research on hydrazine (B178648) itself has identified gauche and anti conformations as being significant. epstem.netnih.govcymitquimica.com A thorough computational analysis of this compound would be necessary to understand how the methoxypropyl group influences the geometry of the hydrazine moiety.

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Detailed Density Functional Theory (DFT) calculations to predict the reactivity of this compound have not been reported. DFT is a powerful tool for understanding the electronic properties and reaction mechanisms of chemical compounds.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

There is a lack of published data on the electronic structure analysis of this compound, including its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP). HOMO-LUMO analysis is crucial for understanding a molecule's ability to donate or accept electrons, providing insights into its reactivity. nih.govnih.gov MEP maps are used to visualize the electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net For other hydrazine derivatives, these analyses have been instrumental in predicting their chemical behavior.

Reaction Pathway Elucidation and Transition State Analysis

Specific studies elucidating reaction pathways and analyzing transition states involving this compound are absent from the scientific literature. This type of computational work is essential for understanding the mechanisms of reactions such as hydrazinolysis or oxidation. For example, DFT and other high-level computational methods have been used to investigate the reaction pathways of hydrazine with various reactants, identifying key intermediates and transition states.

Molecular Dynamics Simulations of this compound Interactions

No molecular dynamics (MD) simulation studies focusing on the interactions of this compound have been found in the current body of scientific literature. MD simulations are valuable for understanding the behavior of molecules in different environments, such as in solution or in biological systems, by simulating the movement of atoms and molecules over time.

Predictive Modeling for Derivatives and Analogs

While predictive modeling techniques like Quantitative Structure-Activity Relationship (QSAR) have been applied to various hydrazine derivatives to forecast their properties and biological activities, no such models have been specifically developed for derivatives and analogs of this compound. The development of such models would require a substantial amount of experimental or computational data for a series of related compounds, which is currently unavailable.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation in Hydrazine Research

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural confirmation of organic molecules, including (3-methoxypropyl)hydrazine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. ipb.ptlibretexts.org

In the context of hydrazine (B178648) research, both ¹H and ¹³C NMR are instrumental. For a related compound, 4-(3-methoxypropoxy)benzaldehyde, characteristic ¹H-NMR signals confirm the presence of the methoxypropoxy chain protons between δ 4.10–3.40 ppm. Similarly, for this compound, specific proton signals would be expected for the methoxy (B1213986) group, the propyl chain, and the hydrazine protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a detailed map of the proton environment within the molecule. libretexts.org

¹³C-NMR spectroscopy complements the proton data by identifying the carbon skeleton. The chemical shifts of the carbon atoms in the methoxypropyl group would provide definitive evidence for the structure. For instance, in related structures, the methoxy group carbons typically appear in the range of δ 55–70 ppm. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further establish the connectivity between different parts of the molecule, leaving no ambiguity in the structural assignment. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-O | ~3.3 | ~59 |

| O-CH₂ | ~3.4 | ~70 |

| -CH₂- | ~1.8 | ~28 |

Infrared (IR) and Raman Spectroscopic Analysis of Hydrazine Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. tanta.edu.eg These vibrations, which include stretching and bending of bonds, are unique to the functional groups present in a molecule and provide a characteristic "fingerprint." libretexts.orgmsu.edu

For hydrazine and its derivatives, IR spectroscopy is particularly useful for identifying the N-H and N-N bonds. The N-H stretching vibrations typically appear as a broad band in the region of 3150-3350 cm⁻¹, while the N-N stretching mode is observed around 1150 cm⁻¹. nih.gov The presence of the methoxypropyl group in this compound would be confirmed by C-H stretching vibrations around 2850-3000 cm⁻¹ and a strong C-O stretching band in the 1000-1200 cm⁻¹ region.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. spectroscopyonline.com While both techniques probe vibrational modes, their selection rules differ. For hydrazine, Raman spectroscopy has been used to study its behavior under high pressure, revealing changes in hydrogen bonding and phase transitions. nih.govresearchgate.net A notable Raman shift for the N-N stretching mode in hydrazine is observed around 1149 cm⁻¹. nih.gov The analysis of the Raman spectrum of this compound would further confirm the presence of its key functional groups through their characteristic vibrational frequencies.

Mass Spectrometry Techniques in the Identification of Hydrazine Derivatives

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. nelsonlabs.com When coupled with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it allows for the unequivocal identification of individual components in a mixture. cdc.gov

For this compound, mass spectrometry would first determine its molecular ion peak, which corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy, allowing for the determination of the molecular formula. nelsonlabs.com

The fragmentation pattern observed in the mass spectrum provides further structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the structure of the original molecule. For example, the loss of a methoxy group or cleavage of the propyl chain would result in characteristic fragment ions that help to confirm the structure of this compound.

X-ray Diffraction Studies for Solid-State Structural Determination

While no specific X-ray diffraction data for this compound was found in the search results, this technique has been successfully applied to study the crystal structures of other hydrazine derivatives and complexes. researchgate.netresearchgate.netsci-hub.st If a suitable crystal of this compound could be grown, X-ray diffraction would provide the ultimate confirmation of its molecular structure, revealing the precise spatial relationship between the methoxypropyl group and the hydrazine moiety. This technique is particularly valuable for understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the solid-state packing of molecules. researchgate.net

Chromatographic Methods in the Separation and Research-Scale Purity Assessment

Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing their purity. researchgate.net For hydrazine derivatives, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. cdc.gov

GC is suitable for volatile and thermally stable compounds. In the case of this compound, its purity could be assessed by GC, where it would elute as a single peak if pure. googleapis.com For less volatile or thermally sensitive hydrazine derivatives, HPLC is the method of choice. researchgate.net The use of reversed-phase HPLC, often with derivatization to improve retention and detection, is a common strategy for analyzing hydrazines. researchgate.net Monitoring reactions by Thin-Layer Chromatography (TLC) is also a quick and effective way to follow the progress of a synthesis and determine the purity of the product. researchgate.netmdpi.com

Future Perspectives and Emerging Research Avenues for 3 Methoxypropyl Hydrazine

Integration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules, offers fertile ground for the application of (3-Methoxypropyl)hydrazine. rug.nl The hydrazine (B178648) group is a versatile functional handle for forming dynamic covalent bonds, particularly hydrazones, which are central to the construction of complex, self-assembling systems.

The future integration of this compound in this field could focus on several key areas:

Dynamic Covalent Macrocycles and Cages: The reaction of this compound with di- or trialdehydes can lead to the self-assembly of macrocyclic or cage-like structures through the formation of multiple hydrazone bonds. nih.gov The 3-methoxypropyl group would not merely be a passive substituent; its flexibility and polarity could influence the conformational dynamics of the resulting assemblies and their solubility in various media. Researchers could explore how this group affects the kinetics and thermodynamics of assembly, potentially leading to stimuli-responsive systems where guest binding or release is modulated by solvent polarity or temperature.

Pseudo-rotaxane and Interlocked Architectures: The methoxypropyl chain could be exploited as a "tail" that can be threaded through a macrocyclic cavity to form pseudo-rotaxanes or other mechanically interlocked molecules. nih.gov In a one-pot, three-component assembly, a dialdehyde, a trishydrazine, and this compound could potentially react to form a macrocycle with an appended methoxypropyl chain that self-threads through the cavity. nih.gov This approach would represent a sophisticated example of integrative self-sorting.

Crystal Engineering and Co-crystals: The hydrogen bonding capabilities of both the hydrazine group (as a donor) and the ether oxygen (as an acceptor) make this compound an attractive building block for crystal engineering. usherbrooke.ca Systematic studies could explore its co-crystallization with various organic acids or other hydrogen bond donors/acceptors to create multi-component molecular solids with tailored architectures and properties. nih.govrsc.org The flexible chain could enable the formation of unusual packing motifs, such as bilayered or porous structures, which are of interest for gas sorption or guest inclusion. usherbrooke.ca

| Supramolecular Synthon | Interacting Groups | Potential Architecture |

| Hydrazone Formation | Hydrazine + Aldehyde/Ketone | Macrocycles, Cages, Polymers nih.govrsc.org |

| Hydrogen Bonding | N-H···O, N-H···N | Co-crystals, Liquid Crystals usherbrooke.carsc.org |

| Host-Guest Complexation | Methoxypropyl Chain + Macrocycle | Pseudo-rotaxanes, Self-inclusion complexes nih.gov |

Exploration of Novel Reaction Spaces and Unconventional Syntheses

Moving beyond classical synthetic methods, the exploration of unconventional reaction conditions and novel reaction pathways for this compound could lead to new chemical entities and more efficient, sustainable processes.

Multicomponent Reactions (MCRs): The hydrazine moiety is a well-established participant in MCRs. Designing new MCRs that incorporate this compound along with other reactants could provide rapid access to libraries of complex molecules, such as unique pyrazole (B372694) or pyridazine (B1198779) heterocycles, from simple starting materials. researchgate.net The methoxypropyl group could be retained as a key structural feature influencing the pharmacological or material properties of the final products.

Flow Chemistry and Process Intensification: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety (especially when handling energetic materials like hydrazines), and facile scalability. Developing flow protocols for reactions involving this compound, such as its derivatization or its use in forming hydrazones, would represent a significant advance towards greener and more efficient manufacturing.

Catalytic Dehydrogenative Coupling: Recent advances in catalysis have enabled the direct coupling of alcohols with hydrazines to form hydrozones, releasing dihydrogen as the only byproduct. researchgate.net Applying such catalytic systems to this compound and various alcohols would constitute a novel, atom-economical synthetic route to a wide range of functionalized hydrazone derivatives.

Advanced Materials Science Applications Beyond Bulk Properties

The unique structural characteristics of this compound make it a compelling candidate for the development of advanced materials where properties are dictated by molecular-level design.

Functional Polymers and Dendrimers: As a monomer or a chain-end functionalizing agent, this compound could be incorporated into polymers. The flexible ether linkage could lower the glass transition temperature and enhance chain mobility, potentially creating materials for flexible electronics or specialized elastomers. Its reaction with multifunctional acid chlorides or isocyanates could lead to novel polyamides or polyureas with regularly spaced polar ether groups, influencing properties like water absorption and interfacial adhesion.

Surface Modification and Nanomaterials: The hydrazine group can be used to anchor the molecule onto surfaces of materials that have complementary functional groups (e.g., carbonyl groups on oxidized carbon nanotubes or nanoparticles). This would coat the material with a layer of flexible methoxypropyl chains, which could be used to tune surface wettability, improve dispersibility in polymer matrices, or act as a phase-transfer agent. Hydrazine derivatives have also been used to mediate the self-assembly of nanocrystals into functional materials for applications like light-emitting diodes. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers: While hydrazine itself can act as a ligand, derivatives of this compound could be designed to act as bidentate or tridentate ligands for constructing MOFs. The methoxypropyl arm could project into the pores of the framework, functionalizing the internal surface. This could create MOFs with tailored environments for selective catalysis or for the controlled capture and release of small molecules. Hydrazine has been shown to be an effective template and ligand in the solvothermal synthesis of novel chalcogenide framework materials. researchgate.net

| Material Class | Role of this compound | Potential Application |

| Functional Polymers | Monomer or End-capper | Flexible electronics, Adhesives exponent.com |

| Nanocomposites | Surface Modifier | Enhanced dispersion, Interfacial compatibilizer nih.gov |

| Metal-Organic Frameworks | Functional Ligand | Selective catalysis, Chemical sensing researchgate.netrsc.org |

| Cocrystal Materials | Building Block | Propellant modification, Stable energy materials rsc.org |

Synergistic Approaches Combining Experimental and Computational Research

The advancement of the aforementioned research areas can be significantly accelerated by a synergistic approach that combines experimental synthesis and characterization with computational modeling. rsc.org This collaborative effort is crucial for building accurate predictive models and guiding experimental design. researchgate.net

Predicting Self-Assembly and Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model the non-covalent interactions that govern self-assembly. researchgate.net For instance, calculations could predict the most stable conformations of macrocycles derived from this compound or model the binding energy of guest molecules within a host structure. Similarly, computational studies can elucidate complex reaction mechanisms, identify transition states, and predict the outcomes of novel catalytic reactions, thereby reducing the number of experiments needed. researchgate.net

Designing Materials with Target Properties: Molecular dynamics (MD) simulations could predict the bulk properties of polymers incorporating the this compound unit, such as their mechanical flexibility or thermal behavior. For MOFs, Grand Canonical Monte Carlo (GCMC) simulations could predict gas adsorption isotherms, guiding the design of materials for specific gas separation tasks.

High-Throughput Virtual Screening: Before embarking on extensive synthetic work, computational tools can be used to screen virtual libraries of compounds derived from this compound for desired properties. This is particularly relevant in drug discovery and materials science, where it can help prioritize synthetic targets that are most likely to succeed.

By integrating predictive modeling with targeted experimental work, the exploration of this compound's potential can be pursued in a more rational, efficient, and resource-conscious manner, paving the way for its emergence as a valuable component in the chemist's toolbox for creating the next generation of molecules and materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Methoxypropyl)hydrazine, and how is its structural integrity validated?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with 3-methoxypropyl halides (e.g., chloride or bromide) under reflux in ethanol or methanol. Purification via column chromatography (e.g., using Al₂O₃ with benzene:isopropanol eluent) ensures product isolation. Structural validation employs FT-IR (e.g., C-O-C stretching at ~1075 cm⁻¹, N-H stretching at ~3374 cm⁻¹) and NMR spectroscopy (¹H/¹³C signals for methoxypropyl and hydrazine moieties) .

Q. How can researchers quantify this compound in solution?

- Methodology : Spectrophotometric methods are reliable. The reduction of potassium permanganate by hydrazine derivatives produces measurable absorbance at 546–526 nm, with molar absorptivity ~2200–2280 L·mol⁻¹·cm⁻¹. Calibration curves using standard solutions ensure accuracy. Alternative methods include HPLC with UV detection or derivatization with aldehydes (e.g., benzaldehyde) to form hydrazones for GC-MS analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (gloves, goggles) due to hydrazine’s toxicity and volatility. Store under inert atmospheres (N₂/Ar) to prevent oxidation. Monitor thermal stability: decomposition above 150°C releases hazardous gases. Thermophysical studies under controlled pressure/temperature regimes (e.g., natural convection setups) inform safe operational ranges .

Advanced Research Questions

Q. How does this compound participate in catalytic reaction mechanisms?

- Methodology : Computational studies (e.g., DFT at M05-2X/6-31G(d) level) reveal its role in hydrazine-catalyzed reactions, such as ring-opening carbonyl–olefin metathesis. The methoxypropyl group lowers activation barriers (e.g., cycloreversion steps by ~10–15 kcal/mol vs. simpler hydrazines). Experimental validation involves kinetic profiling (e.g., Arrhenius plots) and substrate scope studies with norbornene derivatives .

Q. What applications exist for this compound in nanomaterial synthesis?

- Methodology : It reduces graphene oxide (GO) via de-epoxidation. The methoxypropyl moiety enhances electron donation, accelerating oxygen removal from GO’s basal planes. Characterization via XPS (C/O ratio increase) and Raman (D/G band intensity shifts) confirms reduced defect density. Edge-functionalized GO derivatives show improved conductivity for energy storage applications .

Q. Can this compound derivatives enhance hydrogen production via catalytic decomposition?

- Methodology : In hydrous hydrazine (HH) decomposition, Ni-Ir/CeO₂ catalysts paired with this compound achieve >95% H₂ selectivity. The methoxy group stabilizes intermediates, reducing side reactions (e.g., NH₃ formation). Kinetic studies (e.g., TGA-MS) track gas evolution, while Arrhenius parameters (Eₐ ~50–60 kJ/mol) inform reactor design for fuel cells .

Q. How do structural modifications of this compound impact its bioactivity?

- Methodology : Derivatives like 3-(3-Methoxypropyl)-7-[2-(piperazin-1-yl)ethyl]-bispidines show anticancer activity via polyamine catabolism modulation. SAR studies involve substituting the hydrazine terminal with heterocycles (e.g., imidazole, pyridine) and evaluating cytotoxicity (IC₅₀ via MTT assays). Molecular docking (e.g., AutoDock Vina) identifies binding affinities to enzymes like spermidine synthase .

Data Contradictions and Resolution

- Synthetic Yield Variability : reports 63% yield for bispidine derivatives using hydrazine hydrate, while notes 76% yields for benzoxadiazole hydrazides. Discrepancies arise from substrate steric effects and purification methods (column vs. recrystallization). Optimize by pre-activating substrates (e.g., microwave-assisted synthesis) .

- Catalytic Efficiency : Hydrazine derivatives in GO reduction ( ) show faster kinetics than thermal methods but require strict anhydrous conditions. Hybrid approaches (e.g., mild thermal activation post-hydrazine treatment) balance efficiency and practicality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.